

# An In-depth Technical Guide to the Properties of Halogenated Anilines

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Compound of Interest

Compound Name: 3-Chloro-2-fluoro-4-iodoaniline

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To the Researcher: The following technical guide addresses the core requirements of your request. However, comprehensive experimental data for the specific isomer, **3-Chloro-2-fluoro-4-iodoaniline**, is not readily available in public scientific literature or chemical databases. This suggests the compound may be novel, exceptionally rare, or synthetically challenging.

To provide a valuable and structurally relevant resource, this guide will focus on a closely related and well-documented compound: 3-Chloro-4-fluoroaniline (CAS No. 367-21-5). The data, protocols, and workflows presented for this analogue are illustrative of the characterization required for substituted anilines in a drug discovery and development context.

## **Executive Summary**

Halogenated anilines are a critical class of chemical intermediates, widely utilized as foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific placement of different halogen atoms on the aniline ring allows for precise control over the molecule's electronic properties, reactivity, and metabolic stability. This strategic functionalization is a key tool for medicinal chemists to fine-tune the pharmacological profiles of drug candidates.

This document provides a detailed overview of the known properties of 3-Chloro-4-fluoroaniline, including its chemical, physical, and spectral characteristics. It also outlines a common synthetic protocol and discusses the general role of related iodoanilines in modern



organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions that are pivotal for building molecular complexity.

# Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for 3-Chloro-4-fluoroaniline.

**Table 1: General and Physicochemical Properties** 

Property	Value	Reference
CAS Number	367-21-5	
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClFN	
Molecular Weight	145.56 g/mol	
Appearance	Beige Solid	
Melting Point	42-44 °C	
Boiling Point	227-228 °C	
Flash Point	110 °C (closed cup)	

**Table 2: Spectroscopic Data** 

Spectrum Type	Key Features / Peaks
¹H NMR	Spectral data available, confirming the structure.
Mass Spec.	Molecular ion peak consistent with the molecular weight.
IR	Peaks corresponding to N-H, C-H (aromatic), C-F, and C-Cl bonds.

# **Synthesis and Reactivity**

The unique substitution pattern of multi-halogenated anilines offers distinct synthetic handles for chemists. In compounds containing both chloro and iodo substituents, the carbon-iodine bond is significantly more reactive, especially in cross-coupling reactions. This differential



reactivity allows for selective functionalization at the iodo-position while leaving the chloro-position intact for subsequent transformations. The iodine atom serves as an excellent leaving group in foundational reactions like Suzuki, Heck, and Sonogashira couplings, which are instrumental in forming new carbon-carbon bonds.[2]

# Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline

A prevalent method for synthesizing 3-Chloro-4-fluoroaniline is through the catalytic hydrogenation of its nitro precursor, 3-chloro-4-fluoronitrobenzene.[1]

Objective: To prepare 3-Chloro-4-fluoroaniline via the reduction of 3-chloro-4-fluoronitrobenzene.

#### Materials:

- 3-chloro-4-fluoronitrobenzene
- 1% Platinum on Carbon (Pt/C) catalyst
- Hydrogen gas (H<sub>2</sub>)
- High-pressure reactor

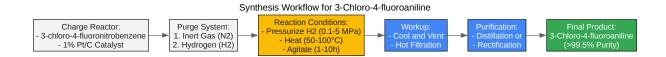
#### Procedure:

- A high-pressure reactor is charged with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The typical mass ratio of the starting material to the catalyst is between 200:1 and 400:1.[1]
- The vessel is sealed and purged first with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
- The reactor is pressurized with hydrogen to a pressure of 0.1-5 MPa.[1]
- The reaction mixture is heated to a temperature between 50-100 °C and agitated for a period of 1-10 hours.[1]



- Reaction completion is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented.
- The reaction mixture is filtered while hot to remove the Pt/C catalyst.
- The resulting crude product can be purified by distillation or rectification to yield pure 3chloro-4-fluoroaniline (purity >99.5%).[1]

The following diagram illustrates the logical workflow for this synthetic process.



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A generalized workflow for the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.

# **Applications in Drug Discovery and Materials Science**

Aniline and its derivatives are foundational building blocks in medicinal chemistry. However, the aniline motif itself can sometimes be associated with metabolic instability or toxicity.[3] The introduction of halogens is a key strategy to mitigate these issues and modulate a compound's properties.

- Fluorine: Often incorporated to block metabolic oxidation, increase binding affinity, and alter pKa.
- Chlorine: Used to modulate lipophilicity and electronic properties.
- Iodine: Serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.[2]



lodoanilines are crucial intermediates in the synthesis of a wide range of molecules, including antifungal agents, neuroprotective drugs, and APIs for treating urogenital diseases.[4] Their utility also extends to materials science, where they are used to create functionalized nanomaterials and high-performance polymers.[2] The logical relationship for leveraging a dihalogenated aniline in synthesis is shown below.

# Di-halogenated Aniline (e.g., Chloro-Iodo-Aniline) **Selective Cross-Coupling** (e.g., Suzuki, Heck) at more reactive C-I bond **Functionalized Intermediate Further Transformation** (e.g., at C-Cl bond or Amino group) Complex Target Molecule (API, Material, etc.)

Synthetic Utility of Di-Halogenated Anilines

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Regioselective functionalization pathway for chloro-iodo-aniline derivatives.

## Safety and Handling

As with all halogenated aromatic amines, 3-Chloro-4-fluoroaniline is classified as hazardous.



- Hazard Classifications: Acutely toxic if swallowed, in contact with skin, or if inhaled. May
  cause damage to organs through prolonged or repeated exposure.
- Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or face shield, and respiratory protection (e.g., type P2 respirator cartridges) is mandatory.
- Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid dust formation.
   Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
- Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.

## Conclusion

While specific data on **3-Chloro-2-fluoro-4-iodoaniline** remains elusive, the analysis of its close isomer, **3-Chloro-4-fluoroaniline**, provides a clear framework for the characterization of such compounds. Halogenated anilines are of paramount importance in modern chemical synthesis, offering a tunable platform for creating complex and high-value molecules. The differential reactivity of various halogen substituents is a powerful tool for regioselective synthesis, enabling the efficient construction of novel drug candidates and materials. Any further investigation into the properties of **3-Chloro-2-fluoro-4-iodoaniline** would require its de novo synthesis and subsequent experimental characterization.

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